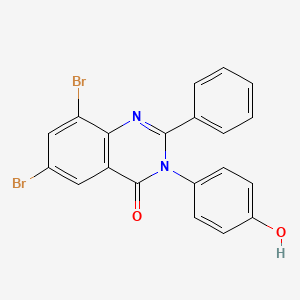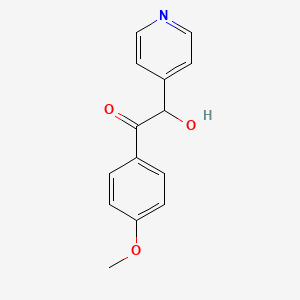
5'-S-(3-Hydroxypyridin-2-yl)-5'-thioadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxypyridine moiety attached to a thioadenosine backbone, which imparts distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine typically involves multi-step organic reactions. One common synthetic route includes the coupling of 3-hydroxypyridine with a thioadenosine derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on activated carbon . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems.
Analyse Des Réactions Chimiques
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Substitution: The hydroxypyridine moiety can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include methanol as a solvent, palladium on activated carbon as a catalyst, and hydrogen gas for reduction reactions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine involves its interaction with specific molecular targets. The hydroxypyridine moiety can interact with metal ions and enzymes, potentially inhibiting their activity. The thioadenosine backbone may facilitate binding to nucleic acids, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine include other thioadenosine derivatives and hydroxypyridine-containing molecules. For example:
Thioadenosine derivatives: These compounds share the thioadenosine backbone but may have different substituents, leading to variations in their chemical and biological properties.
Hydroxypyridine-containing molecules: These compounds contain the hydroxypyridine moiety but may be attached to different backbones, resulting in distinct activities and applications.
Propriétés
Numéro CAS |
86072-48-2 |
|---|---|
Formule moléculaire |
C15H16N6O4S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(3-hydroxypyridin-2-yl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H16N6O4S/c16-12-9-13(19-5-18-12)21(6-20-9)15-11(24)10(23)8(25-15)4-26-14-7(22)2-1-3-17-14/h1-3,5-6,8,10-11,15,22-24H,4H2,(H2,16,18,19)/t8-,10-,11-,15-/m1/s1 |
Clé InChI |
UAWPIINCJKFZMG-ORXWAGORSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
SMILES canonique |
C1=CC(=C(N=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



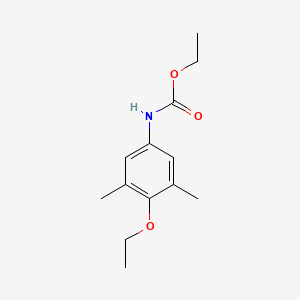
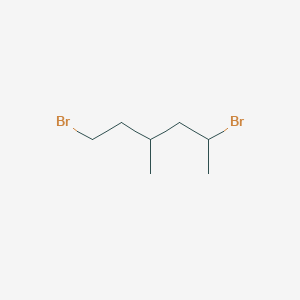

![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
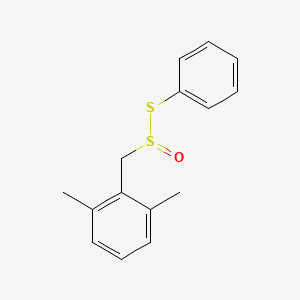
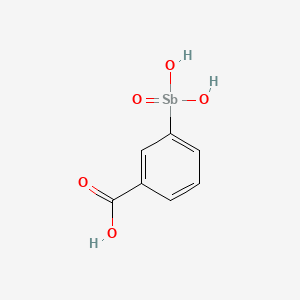
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
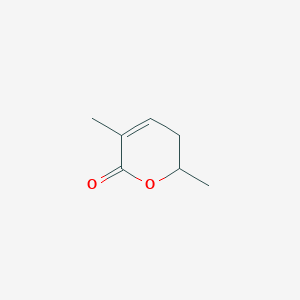
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
